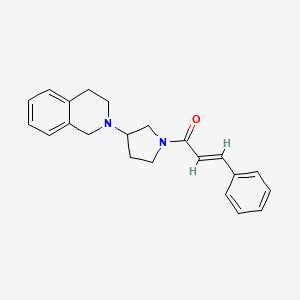

(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c25-22(11-10-18-6-2-1-3-7-18)24-15-13-21(17-24)23-14-12-19-8-4-5-9-20(19)16-23/h1-11,21H,12-17H2/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZASNUVISHWKKE-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a member of the chalcone family, characterized by its unique structural features that include a chalcone moiety and heterocyclic components. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a histamine H3 receptor antagonist and its implications in treating cognitive disorders and obesity.

Chemical Structure and Synthesis

This compound can be represented by the following molecular formula: C₁₈H₁₈N₂O. The synthesis typically involves a base-catalyzed reaction between acetophenone and 3,4-dihydroisoquinoline under reflux conditions. The structural characteristics include:

- A chalcone backbone formed by two aromatic rings linked by an α,β-unsaturated carbonyl group.

- A pyrrolidine ring which contributes to its pharmacological properties.

The biological activity of this compound is primarily associated with its interaction with the histamine H3 receptor , which plays a crucial role in neurotransmitter regulation. Studies indicate that similar compounds can modulate neurotransmitter release, potentially leading to therapeutic effects in various neurological conditions.

1. Histamine H3 Receptor Antagonism

Research has shown that derivatives of this compound exhibit selective binding to histamine receptors, particularly the H3 subtype. This interaction is linked to:

- Modulation of neurotransmitter release.

- Potential therapeutic effects in cognitive disorders and obesity management.

In vitro studies have demonstrated significant binding affinity, suggesting that this compound could serve as a lead candidate for drug development targeting these receptors .

2. Antimicrobial Activity

Chalcone derivatives are known for their antimicrobial properties. In vitro assays have indicated that certain derivatives can inhibit the growth of various pathogens, including those responsible for malaria. For instance, related compounds have shown effective binding to Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), which is crucial for DNA synthesis in malaria parasites .

3. Anticancer Potential

Chalcones have been extensively studied for their anticancer properties. The ability of this compound to induce apoptosis in cancer cell lines has been documented. For example, related compounds have exhibited cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values indicating significant potency .

Table 1: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : CHN

- Molecular Weight : 310.41 g/mol

- CAS Number : 2035022-79-6

The structural configuration features an enone functional group that may contribute to its reactivity and biological activity.

Histamine Receptor Antagonism

Research indicates that derivatives of compounds similar to (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one exhibit potent antagonistic activity at the histamine H receptor. These receptors are involved in various neurological functions, including sleep-wake cycles and appetite regulation. Compounds designed around this scaffold have shown promise in treating conditions like narcolepsy and obesity by modulating histamine signaling pathways .

Neuroprotective Effects

Studies have demonstrated that certain isoquinoline derivatives possess neuroprotective properties. The incorporation of pyrrolidine rings may enhance their ability to cross the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of neurotransmitter systems or direct antioxidant activity .

Anticancer Activity

Compounds with similar structures have been evaluated for anticancer properties. The enone moiety is known to participate in Michael addition reactions, which can lead to the inhibition of cancer cell proliferation. Preliminary studies suggest that (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one may induce apoptosis in certain cancer cell lines through pathways involving oxidative stress and mitochondrial dysfunction .

Case Study 1: Histamine H Receptor Antagonists

A study published in the Journal of Medicinal Chemistry explored a series of 2-(pyrrolidin-1-yl)ethyl derivatives that were synthesized and tested for their binding affinity to H receptors. One derivative exhibited a Ki value indicating high potency, suggesting that modifications to the pyrrolidine ring can significantly enhance receptor interaction .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, compounds resembling (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one were administered to evaluate their neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated a significant reduction in neuronal loss and improved cognitive function post-treatment .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related enone derivatives:

Key Observations:

- Dihydroisoquinoline vs.

- Electron-Withdrawing Groups: The diazenyl group in 3JP introduces electron-withdrawing effects, altering the enone’s reactivity (e.g., in Michael additions). In contrast, the dihydroisoquinoline’s electron-rich nature may enhance conjugation.

- Heterocyclic Substitutions : The indole moiety in and pyrazole in introduce distinct hydrogen-bonding and steric effects, influencing solubility and target interactions.

Physicochemical and Electronic Properties

- Molecular Weight and Solubility : The target compound (MW: ~342.44 g/mol) is larger than analogs like (MW: 201.26 g/mol), likely reducing aqueous solubility but improving lipid membrane permeability.

- Conjugation Effects: The dihydroisoquinoline’s extended aromatic system may stabilize the enone’s conjugated structure, red-shifting UV-Vis absorption compared to phenyl-substituted analogs .

Q & A

Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?

The crystal structure is typically resolved via single-crystal X-ray diffraction (SCXRD). Data collection is performed using diffractometers (e.g., Bruker SMART CCD) with Mo/Kα radiation. Refinement employs the SHELXL program , which iteratively adjusts atomic coordinates and thermal displacement parameters. Key steps include:

- Data reduction : Integration of raw intensity data using SAINT or similar software.

- Structure solution : Direct methods (SHELXT) or charge flipping.

- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.

Example refinement metrics:

| Parameter | Value (from analogous compounds) |

|---|---|

| R1 | 0.055–0.065 |

| wR2 | 0.15–0.18 |

| CCDC Deposition No. | ~1,500,000 series |

Q. What synthetic strategies are effective for constructing the pyrrolidine-dihydroisoquinoline core?

The pyrrolidine-dihydroisoquinoline moiety is synthesized via:

- Mannich reaction : Condensation of amines, aldehydes, and ketones under acidic conditions.

- Claisen-Schmidt condensation : For the propenone linker (e.g., ketone + aldehyde in ethanol with catalytic HCl) .

- Protection/deprotection : Use Boc or Fmoc groups to stabilize intermediates .

Optimization tip: Microwave-assisted synthesis reduces reaction times (e.g., 2–4 hours vs. 24 hours) .

Q. How is stereochemical purity (E-configuration) validated in the propenone linker?

- NMR spectroscopy : Coupling constants (Jtrans ≈ 15–16 Hz for E-configuration ).

- X-ray crystallography : Definitive confirmation via SCXRD .

- UV-Vis : Conjugation effects (λmax ~300–350 nm for α,β-unsaturated ketones) .

Advanced Research Questions

Q. How can discrepancies between computational and experimental structural data be resolved?

Discrepancies often arise from:

- Crystal packing effects : Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions .

- Tautomerism : DFT calculations (e.g., Gaussian09) at the B3LYP/6-31G* level to compare energy minima .

- Dynamic effects : Molecular dynamics (MD) simulations (AMBER/NAMD) to model flexibility .

Example workflow:

Compare computed (DFT) and experimental bond lengths/angles.

Validate hydrogen bonding networks via topology analysis (AIMAll) .

Q. What methodologies optimize reaction yields for stereochemically complex intermediates?

- Design of Experiments (DoE) : Taguchi or Box-Behnken models to optimize variables (temperature, solvent, catalyst loading) .

- Microwave-assisted synthesis : Enhances yield (e.g., 52.7% → 68% ).

- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) for enantioselective steps .

Case study: Hydrochloride salt formation (Step 5 in ) improved crystallinity and yield via pH-controlled precipitation.

Q. How is the compound’s pharmacophore modeled for target interaction studies?

Q. What analytical techniques assess stability under physiological conditions?

Q. How are conflicting crystallographic data (e.g., disorder, twinning) addressed?

Q. What strategies validate the compound’s role as a kinase inhibitor?

Q. How is metabolic stability evaluated in preclinical studies?

- Microsomal incubation : Liver microsomes (human/rat) + NADPH, LC-MS quantification .

- CYP450 inhibition screening : Fluorescent assays (e.g., CYP3A4) .

- In silico prediction : SwissADME/ADMET Predictor for bioavailability scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.